molecular formula C13H17NO3 B14407295 5-Nitro-4-phenylheptan-2-one CAS No. 80460-03-3

5-Nitro-4-phenylheptan-2-one

Cat. No.: B14407295
CAS No.: 80460-03-3
M. Wt: 235.28 g/mol
InChI Key: AVPUUAABRMCQRT-UHFFFAOYSA-N
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Description

5-Nitro-4-phenylheptan-2-one is a substituted ketone characterized by a seven-carbon backbone (heptan-2-one) with a phenyl group at position 4 and a nitro (-NO₂) group at position 5.

Properties

CAS No.

80460-03-3

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

5-nitro-4-phenylheptan-2-one

InChI

InChI=1S/C13H17NO3/c1-3-13(14(16)17)12(9-10(2)15)11-7-5-4-6-8-11/h4-8,12-13H,3,9H2,1-2H3

InChI Key

AVPUUAABRMCQRT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC(=O)C)C1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-4-phenylheptan-2-one typically involves the nitration of 4-phenylheptan-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of 5-Nitro-4-phenylheptan-2-one may involve large-scale nitration reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-4-phenylheptan-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The carbonyl group in the heptanone backbone can be reduced to an alcohol using reagents like sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction of Nitro Group: 5-Amino-4-phenylheptan-2-one.

    Reduction of Carbonyl Group: 5-Nitro-4-phenylheptan-2-ol.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-4-phenylheptan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-4-phenylheptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, influencing its activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 5-Nitro-4-phenylheptan-2-one with Analogous Compounds

Compound Name Structural Features Key Differences vs. Target Compound Impact on Properties
5-Nitro-4-phenylheptan-2-one Heptan-2-one backbone; nitro (C5), phenyl (C4) Reference compound High lipophilicity; moderate polarity
4-Methyl-5-nitropentan-2-one Pentan-2-one backbone; nitro (C5), methyl (C4) Shorter chain (C5 vs. C7); methyl vs. phenyl Lower molecular weight; reduced steric bulk
4-(4-Methoxyphenyl)-5-nitropentan-2-one Pentan-2-one backbone; nitro (C5), methoxyphenyl (C4) Methoxy-substituted phenyl; shorter chain Enhanced electron donation; altered bioactivity
4-Chloro-5-nitropentan-2-one Pentan-2-one backbone; nitro (C5), chloro (C4) Chloro vs. phenyl; shorter chain Higher polarity; potential toxicity concerns
5-Nitro-4-phenylpentan-2-one Pentan-2-one backbone; nitro (C5), phenyl (C4) Shorter chain (C5 vs. C7) Reduced hydrophobicity; faster metabolic clearance

Substituent Effects

  • Phenyl vs. Alkyl/Halogen Groups : The phenyl group in 5-Nitro-4-phenylheptan-2-one contributes significantly to its lipophilicity compared to methyl or chloro substituents (e.g., 4-Methyl-5-nitropentan-2-one or 4-Chloro-5-nitropentan-2-one). This enhances solubility in organic solvents and may prolong biological half-life .

Chain Length and Backbone Flexibility

The heptan-2-one backbone provides greater conformational flexibility and steric accommodation compared to pentan-2-one analogs. This extended chain may:

  • Reduce crystallization tendencies, lowering melting points.
  • Enhance interactions with hydrophobic binding pockets in enzymes or receptors.

Nitro Group Positioning

While the nitro group at position 5 is conserved across compared compounds, its spatial orientation relative to the ketone (C2) and substituents (e.g., phenyl at C4) affects electronic conjugation.

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